3-(2-chlorobenzyl)pteridine-2,4(1H,3H)-dione

Catalog No.
S11867624
CAS No.
M.F
C13H9ClN4O2
M. Wt
288.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2-chlorobenzyl)pteridine-2,4(1H,3H)-dione

Product Name

3-(2-chlorobenzyl)pteridine-2,4(1H,3H)-dione

IUPAC Name

3-[(2-chlorophenyl)methyl]-1H-pteridine-2,4-dione

Molecular Formula

C13H9ClN4O2

Molecular Weight

288.69 g/mol

InChI

InChI=1S/C13H9ClN4O2/c14-9-4-2-1-3-8(9)7-18-12(19)10-11(17-13(18)20)16-6-5-15-10/h1-6H,7H2,(H,16,17,20)

InChI Key

GSCSZZHMSMMGGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C3=NC=CN=C3NC2=O)Cl

3-(2-chlorobenzyl)pteridine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pteridine family. It features a pteridine core structure with a chlorobenzyl substituent at the 3-position and two carbonyl groups at the 2 and 4 positions. This compound is notable for its potential biological activity and applications in medicinal chemistry.

Typical of pteridine derivatives, including:

  • Oxidation: Introducing additional functional groups or modifying existing ones.
  • Reduction: Reducing double bonds or removing oxygen-containing groups.
  • Substitution: Replacing one functional group with another, often through nucleophilic or electrophilic reactions.

Common reagents employed in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The specific conditions, including solvents and temperatures, are critical for optimizing reaction efficiency.

Research indicates that 3-(2-chlorobenzyl)pteridine-2,4(1H,3H)-dione exhibits significant biological activities. It has been studied for its potential as an enzyme inhibitor and its interactions with various biological macromolecules. The compound may also possess anti-cancer and anti-inflammatory properties, making it a candidate for further pharmacological studies .

The synthesis of 3-(2-chlorobenzyl)pteridine-2,4(1H,3H)-dione typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions: Involving substituted anilines and pyrimidines under acidic conditions to form the pteridine ring.
  • Fusion Techniques: Utilizing high temperatures to facilitate the formation of the heterocyclic structure from simpler precursors .

This compound has several applications in scientific research:

  • Medicinal Chemistry: Investigated for its potential therapeutic effects, particularly in cancer treatment.
  • Biochemical Research: Used as a tool to study enzyme interactions and mechanisms.
  • Industrial Chemistry: Potentially applicable in the development of dyes and pigments due to its unique structural properties .

Interaction studies have shown that 3-(2-chlorobenzyl)pteridine-2,4(1H,3H)-dione can bind to specific enzymes or receptors, potentially inhibiting their activity. These interactions can modulate various biochemical pathways, leading to significant biological effects. Detailed mechanistic investigations are necessary to understand these interactions fully .

Several compounds share structural similarities with 3-(2-chlorobenzyl)pteridine-2,4(1H,3H)-dione. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
8-chloro-7-methyl-benzo[g]pteridine-2,4-dioneChlorine and methyl substituentsExhibits different biological activity profiles
1-benzyl-6-(4-methoxyphenyl)pteridine-2,4-dioneBenzyl and methoxy groupsKnown for its anti-inflammatory properties
7-amino-1-(2-chlorobenzyl)-5-(4-chlorophenyl)Contains amino and chlorophenyl groupsPotential dual inhibition of BRD4/PLK1 proteins

These compounds highlight the diversity within the pteridine family while emphasizing the unique substituents that can influence their biological activities and applications.

XLogP3

1.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

288.0414032 g/mol

Monoisotopic Mass

288.0414032 g/mol

Heavy Atom Count

20

Dates

Modify: 2024-08-09

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